Cas no 2137984-09-7 (3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid)
![3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid structure](https://www.kuujia.com/scimg/cas/2137984-09-7x500.png)
3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid
- EN300-787894
- 2137984-09-7
- 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid
-
- Inchi: 1S/C8H14F2O2S/c1-7(2,3)4-13-5-8(9,10)6(11)12/h4-5H2,1-3H3,(H,11,12)
- InChI Key: CXIOKZCUEYJLTM-UHFFFAOYSA-N
- SMILES: S(CC(C(=O)O)(F)F)CC(C)(C)C
Computed Properties
- Exact Mass: 212.06825718g/mol
- Monoisotopic Mass: 212.06825718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 62.6Ų
3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-787894-1.0g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-787894-0.1g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-787894-5.0g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
Enamine | EN300-787894-2.5g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-787894-0.25g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
Enamine | EN300-787894-10.0g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-787894-0.05g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-787894-0.5g |
3-[(2,2-dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid |
2137984-09-7 | 95% | 0.5g |
$946.0 | 2024-05-22 |
3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid Related Literature
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Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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3. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid
Introduction to 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid (CAS No. 2137984-09-7)
3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid, identified by its CAS number 2137984-09-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemical research. This compound belongs to a class of sulfanyl-substituted difluorinated carboxylic acids, which are known for their unique structural and functional properties. The presence of both dimethylpropyl and difluoropropyl groups imparts distinct chemical characteristics, making it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid consists of a carboxylic acid functional group (-COOH) attached to a sulfanyl (-S-) moiety, which is further linked to a branched alkyl group (2,2-dimethylpropyl) and a difluorinated propane backbone. This configuration results in a molecule with high lipophilicity and potential bioavailability, factors that are critical in drug design and development. The difluorine atoms at the alpha position of the carboxylic acid moiety enhance the metabolic stability and electronic properties of the compound, making it an attractive candidate for further derivatization.
In recent years, there has been growing interest in the exploration of sulfanyl-containing compounds due to their diverse biological activities. Studies have demonstrated that sulfanyl groups can modulate enzyme activity, interact with biological targets, and influence metabolic pathways. The compound 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid has been investigated for its potential role in developing novel therapeutic agents. Its unique structural features suggest applications in areas such as anti-inflammatory drugs, pain management medications, and even in the treatment of neurological disorders.
One of the most compelling aspects of this compound is its versatility as a synthetic building block. The carboxylic acid group allows for further functionalization via esterification, amidation, or coupling reactions, while the sulfanyl moiety can participate in nucleophilic substitution or metal coordination reactions. These properties make it an invaluable reagent in medicinal chemistry laboratories. Researchers have leveraged these characteristics to develop novel derivatives with enhanced pharmacological profiles.
The dimethylpropyl group contributes to the lipophilicity of the molecule, which is often a desirable trait for oral bioavailability and membrane permeability. Additionally, the presence of two fluorine atoms increases the compound's metabolic resistance to degradation by enzymes such as cytochrome P450 oxidases. This stability is particularly important in drug development, as it reduces the likelihood of rapid metabolism and enhances the compound's shelf life.
Recent advancements in computational chemistry have enabled more precise predictions of the biological activity of molecules like 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid. Molecular docking studies have identified potential binding interactions with various biological targets, including enzymes and receptors involved in inflammation and pain signaling pathways. These findings have guided experimental efforts toward optimizing the compound's pharmacological properties.
In clinical research settings, derivatives of this compound have shown promise in preclinical models as potential treatments for chronic inflammatory conditions. The ability to modulate inflammatory pathways without significant side effects has made it a focus of interest for drug discovery programs. Furthermore, its structural similarity to known active pharmaceutical ingredients (APIs) suggests that it may serve as a scaffold for developing next-generation therapeutics.
The synthesis of 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid presents both challenges and opportunities for chemists. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent methodologies have improved efficiency by employing catalytic processes or green chemistry principles. These advancements not only reduce costs but also minimize environmental impact.
The compound's applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its unique reactivity makes it suitable for use as an intermediate in producing surfactants, flame retardants, and other industrial chemicals. As research continues to uncover new uses for sulfanyl-containing compounds like 3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid, its industrial significance is likely to grow.
Future directions in research may focus on exploring novel synthetic pathways that enhance scalability while maintaining high chemical purity. Additionally,investigators may investigate how modifications to the dimethylpropyl or difluoropropyl groups can further tailor the biological activity of derivatives. Collaborative efforts between synthetic chemists、biologists、and pharmacologists will be essential in translating laboratory findings into viable therapeutic agents.
In conclusion,3-[(2,2-Dimethylpropyl)sulfanyl]-2,2-difluoropropanoic acid (CAS No.2137984-09-7) represents a promising compound with diverse applications across multiple scientific disciplines.Its unique structural features、biological potential、and synthetic versatility position it as a key player in ongoing efforts to develop innovative pharmaceuticals.As research progresses,this molecule will undoubtedly continue to contribute significantly to advancements in medicinal chemistry and beyond.
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